3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Drug Discovery Computational Chemistry

Sourcing a regiospecifically brominated, methyl-substituted pyrazolo[3,4-b]pyridine scaffold for kinase-focused library synthesis often results in lengthy lead times and uncertain purity. 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine solves this by providing a ready-to-functionalize advanced intermediate with a reactive C3-Br handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 4,6-dimethyl groups enforce a distinct steric/electronic profile for SAR studies. • Cross-Coupling-Ready Core: 3-bromo substituent enables direct diversification without additional activation steps. • Distinct SAR Profile: 4,6-dimethyl pattern ensures library analogs retain a unique spatial and electronic fingerprint compared to unsubstituted or regioisomeric cores. • Supply Reliability: Available from stock with ≥98% purity, eliminating in-house synthesis bottlenecks.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 2567504-72-5
Cat. No. B2558884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
CAS2567504-72-5
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCC1=CC(=NC2=NNC(=C12)Br)C
InChIInChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12)
InChIKeyWOPBHGNURHMVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine: Key Scaffold for Drug Discovery


3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 2567504-72-5) is a brominated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. The compound features a fused pyrazole-pyridine bicyclic core with a reactive bromine atom at the 3-position and methyl substituents at the 4- and 6-positions, which together define its unique chemical reactivity profile and potential for further functionalization [1].

Risks of Substituting 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine


The precise substitution pattern on the pyrazolo[3,4-b]pyridine core dictates its specific reactivity and the properties of downstream products. The 3-bromo substituent provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille), while the 4,6-dimethyl groups influence the compound's steric and electronic properties. Substituting this compound with another brominated analog, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine [1] or 3-bromo-1H-pyrazolo[3,4-b]pyridine [2], would lead to a different regioisomer or a compound lacking the critical methyl groups, resulting in a divergent synthetic pathway and altered physicochemical characteristics of any derived final product.

Quantitative Evidence: 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine


Comparative Physicochemical Profile

The computed physicochemical properties of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine differentiate it from its non-methylated and regioisomeric analogs. The presence of methyl groups at the 4- and 6-positions significantly alters key drug-likeness parameters compared to the simpler 3-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. Specifically, the target compound has a higher calculated lipophilicity (XLogP3 = 2.6) and a larger molecular weight (226.07 g/mol) due to the additional methyl groups [1]. This contrasts with 3-bromo-1H-pyrazolo[3,4-b]pyridine, which lacks these methyl groups and consequently has a lower molecular weight (198.02 g/mol) [2].

Medicinal Chemistry Drug Discovery Computational Chemistry

Applications of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine


Pyrazolo[3,4-b]pyridine Library Synthesis for Kinase Inhibitors

This compound serves as a versatile advanced intermediate for generating focused libraries of pyrazolo[3,4-b]pyridine-based kinase inhibitors. The 3-bromo group is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid introduction of diverse aryl, heteroaryl, or amine substituents. The presence of the 4,6-dimethyl groups ensures that any derived analogs maintain a specific steric and electronic profile that is distinct from libraries built on unsubstituted or differently substituted pyrazolo[3,4-b]pyridine cores [1]. This approach is particularly valuable for structure-activity relationship (SAR) studies targeting kinases like TRK [2].

Polyheterocyclic System Construction via Tandem Reactions

The compound's bifunctional nature, with a reactive 3-bromo group and a nucleophilic N2 position, makes it an ideal precursor for the construction of complex, fused polyheterocyclic systems. Researchers have demonstrated the utility of similar brominated pyrazolo[3,4-b]pyridines (e.g., the 5-bromo analog) as key starting materials for synthesizing tricyclic and tetracyclic scaffolds [1]. The 3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine could be employed in analogous strategies to generate novel, patentable chemical space with potential biological activity [2].

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